An In-depth Technical Guide to the Physical and Chemical Properties of L-Serine-¹³C
An In-depth Technical Guide to the Physical and Chemical Properties of L-Serine-¹³C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of isotopically labeled L-Serine, specifically L-Serine-¹³C. It includes detailed data on various ¹³C isotopologues, experimental protocols for their analysis, and visualizations of relevant metabolic pathways where these labeled compounds serve as critical tracers.
Core Physical and Chemical Properties
L-Serine is a non-essential amino acid central to cellular proliferation and metabolism.[1][2] Its ¹³C-labeled forms are invaluable tools in metabolic research, clinical mass spectrometry, and biomolecular NMR.[3][4] The incorporation of the stable heavy isotope ¹³C allows researchers to trace the metabolic fate of L-Serine in vivo and in vitro.
The properties of L-Serine-¹³C vary slightly depending on the position and number of ¹³C atoms. The following tables summarize the key quantitative data for the most common isotopologues.
Table 1: General Properties of L-Serine-¹³C Isotopologues
| Property | L-Serine-1-¹³C | L-Serine-3-¹³C | L-Serine-¹³C₃ | Unlabeled L-Serine |
| Synonyms | (S)-2-Amino-3-hydroxypropionic acid-¹³C | (-)-Serine-¹³C; (S)-Serine-¹³C | L-Serine-1,2,3-¹³C₃; (S)-Serine-¹³C₃ | L-serine; serine |
| Appearance | Solid[5] | Solid | Solid[6][7] | White powder; Hexagonal plates or prisms[8] |
| CAS Number | 81201-84-5[3] | 89232-77-9[1] | 201595-68-8[6][7] | 56-45-1[8] |
| Chemical Purity | ≥99%[5] | 99% (CP) | ≥95% to 98%[6][7] | N/A |
| Isotopic Purity | 99 atom % ¹³C[5] | ≥99 atom % ¹³C | 99 atom % ¹³C[7] | N/A |
Table 2: Physicochemical Data of L-Serine-¹³C Isotopologues
| Property | L-Serine-1-¹³C | L-Serine-3-¹³C | L-Serine-¹³C₃ | Unlabeled L-Serine |
| Molecular Formula | C₂¹³CH₇NO₃[3] | C₂¹³CH₇NO₃[1] | [¹³C]₃H₇O₃[6] | C₃H₇NO₃[8] |
| Molecular Weight | 106.09 g/mol [3][5] | 106.09 g/mol [1] | 108.07 - 108.1 g/mol [6][7][9] | 105.09 g/mol [8] |
| Melting Point | 222 °C (dec.)[5] | 222 °C (dec.) | N/A | 228 °C (dec.)[8] |
| Solubility | N/A | N/A | Slightly soluble in water (sonication may be required)[6] | 425,000 mg/L (at 25 °C)[8] |
| Optical Activity | [α]25/D +14.6°, c = 2 in 1 M HCl[5] | [α]25/D +14.6°, c = 2 in 1 M HCl | N/A | -6.83° @ 20°C (aqueous solution)[8] |
| Storage | Room temperature, away from light and moisture[3] | N/A | -20°C[6] | N/A |
Experimental Protocols and Methodologies
L-Serine-¹³C is primarily used as an internal standard or tracer in mass spectrometry and NMR-based studies.[4][6]
Objective: To quantify L-Serine levels in a biological sample using L-Serine-¹³C as an internal standard.
Methodology:
-
Sample Preparation: Biological samples (e.g., plasma, cell lysates) are collected. Proteins are precipitated using a cold solvent like methanol (B129727) or acetonitrile.
-
Internal Standard Spiking: A known concentration of L-Serine-¹³C₃ (or another specified isotopologue) is added to each sample.[6] This standard co-elutes with the endogenous, unlabeled L-Serine but is distinguished by its higher mass (M+3).
-
Chromatographic Separation: The extract is injected into a liquid chromatography (LC) or gas chromatography (GC) system. The mobile phase and column are chosen to achieve good separation of L-Serine from other metabolites.
-
Mass Spectrometric Detection: The eluent is introduced into a mass spectrometer. The instrument is set to monitor the specific mass-to-charge ratios (m/z) for both unlabeled L-Serine and the L-Serine-¹³C₃ internal standard.
-
Quantification: The peak area of the endogenous L-Serine is compared to the peak area of the known amount of L-Serine-¹³C₃ internal standard. The concentration of endogenous L-Serine is calculated based on the ratio of these peak areas.
Objective: To trace the flow of carbon atoms from a ¹³C-labeled substrate (e.g., U-¹³C-glucose) into the L-Serine pool.[10]
Methodology:
-
Cell Culture and Labeling: Cells are cultured in a medium where a primary carbon source, like glucose, is replaced with its uniformly ¹³C-labeled counterpart (U-¹³C-glucose).[10]
-
Metabolite Extraction: After a set incubation period, metabolism is quenched, and intracellular metabolites are extracted, typically using a methanol-chloroform-water extraction method.
-
NMR Sample Preparation: The aqueous phase of the extract, containing polar metabolites like L-Serine, is lyophilized and reconstituted in a deuterated solvent (e.g., D₂O) suitable for NMR. A chemical shift reference standard is added.[11]
-
NMR Data Acquisition: A suite of NMR experiments is performed on a high-field spectrometer (e.g., 600 MHz).[11]
-
1D ¹³C NMR: Provides direct detection of ¹³C signals, showing which carbon positions in serine have become labeled.
-
2D [¹H, ¹³C]-HSQC: A powerful experiment that correlates each carbon with its directly attached proton(s). This helps to resolve overlapping signals and confirm the identity of labeled positions by looking at the specific ¹H and ¹³C chemical shifts.
-
-
Spectral Analysis: The resulting spectra are analyzed to identify the different ¹³C isotopomers of serine (e.g., serine labeled at positions 2 and 3). The relative intensities of the peaks corresponding to these isotopomers reveal the activity of the metabolic pathways leading to serine synthesis.[10]
Signaling Pathways and Experimental Workflows
L-Serine is a metabolic hub, connecting glycolysis to one-carbon metabolism, nucleotide synthesis, and more.[12] L-Serine-¹³C is instrumental in mapping these connections.
The primary pathway for de novo L-Serine synthesis begins with the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG).[13][14] This three-step enzymatic process is crucial, especially in the brain where L-serine from the diet cannot cross the blood-brain barrier sufficiently.[13]
Caption: De novo synthesis of L-Serine from glucose via the phosphorylated pathway.
Once synthesized, L-Serine serves as a precursor for numerous essential biomolecules. It can be converted to glycine, contributing to the one-carbon pool, or used to synthesize cysteine, phospholipids, and D-serine.[12][15]
Caption: Major metabolic pathways involving L-Serine as a precursor.
This diagram illustrates a typical workflow for a stable isotope tracing experiment using L-Serine-¹³C to investigate its downstream metabolic pathways.
Caption: Conceptual workflow for a stable isotope tracing experiment using L-Serine-¹³C.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Serine (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1573-0.25 [isotope.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. L-丝氨酸-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. L-Serine (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1574-H-0.25 [isotope.com]
- 8. L-Serine | C3H7NO3 | CID 5951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. L-Serine-13C3 | C3H7NO3 | CID 71309922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 13C MRS Detection of Changes in Serine Isotopomers Reflects Changes in Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmse000867 L-Serine at BMRB [bmrb.io]
- 12. Serine metabolism in aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. L-serine metabolic regulation and host respiratory homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. l-Serine links metabolism with neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overview of Serine Metabolism - Creative Proteomics [creative-proteomics.com]
